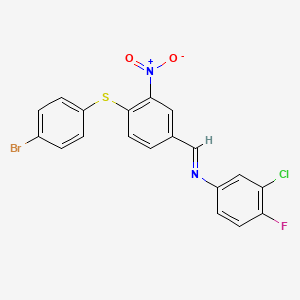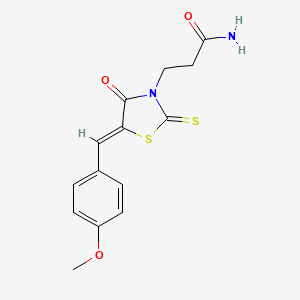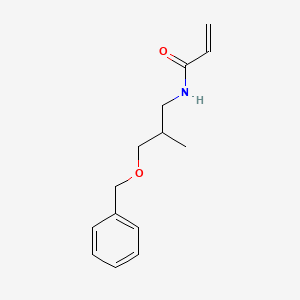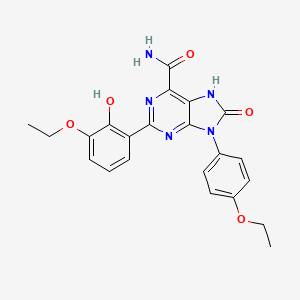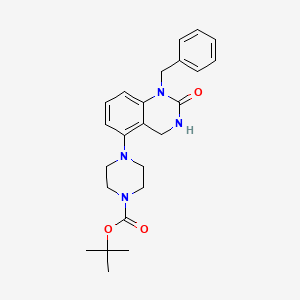![molecular formula C9H12BrNO4S2 B2459069 N-[(5-bromothien-2-yl)sulfonyl]valine CAS No. 813530-45-9](/img/structure/B2459069.png)
N-[(5-bromothien-2-yl)sulfonyl]valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-bromothien-2-yl)sulfonyl]valine: is a chemical compound known for its unique properties and versatility. It has diverse applications in scientific research, ranging from medicinal chemistry to material science. This compound contains an L-valine residue and a 5-bromothien-2-yl sulfonyl moiety, making it a valuable candidate for various studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-bromothien-2-yl)sulfonyl]valine involves the incorporation of an L-valine residue and a 5-bromothien-2-yl sulfonyl group. The synthetic route typically includes the following steps:
Formation of the 5-bromothien-2-yl sulfonyl chloride: This is achieved by reacting 5-bromothiophene with chlorosulfonic acid under controlled conditions.
Coupling with L-valine: The 5-bromothien-2-yl sulfonyl chloride is then reacted with L-valine in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used to verify the purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-[(5-bromothien-2-yl)sulfonyl]valine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 5-bromothien-2-yl moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-[(5-aminothien-2-yl)sulfonyl]valine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(5-bromothien-2-yl)sulfonyl]valine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of novel antimicrobial agents.
Material Science: The compound’s unique properties make it suitable for developing new materials with specific functionalities.
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Industrial Applications: The compound is used in the synthesis of other complex molecules, serving as a building block in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[(5-bromothien-2-yl)sulfonyl]valine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, leading to its antimicrobial effects. The bromine atom in the 5-bromothien-2-yl moiety can participate in halogen bonding, further enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
N-[(5-bromo-2-thienyl)sulfonyl]-D-valine: This compound has a similar structure but with a D-valine residue instead of L-valine.
N-[(4-bromophenyl)sulfonyl]valine: This compound contains a 4-bromophenyl group instead of a 5-bromothien-2-yl group.
Uniqueness: N-[(5-bromothien-2-yl)sulfonyl]valine is unique due to the presence of the 5-bromothien-2-yl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of novel antimicrobial agents .
Eigenschaften
IUPAC Name |
2-[(5-bromothiophen-2-yl)sulfonylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO4S2/c1-5(2)8(9(12)13)11-17(14,15)7-4-3-6(10)16-7/h3-5,8,11H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFCADKEDMZWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2458986.png)
![[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/new.no-structure.jpg)
![4-chloro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2458988.png)
![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2458990.png)
![Spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride](/img/structure/B2458994.png)
![N-[3-(4-phenylpiperazin-1-yl)propyl]cyclohexanecarboxamide](/img/structure/B2458995.png)
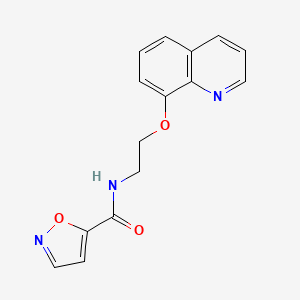
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2459001.png)
![3-({1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2459002.png)
